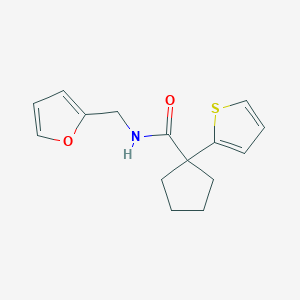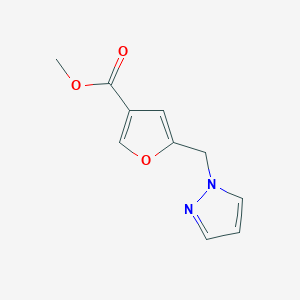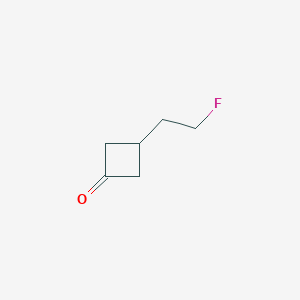
3-(2-Fluoroethyl)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Fluoroethyl)cyclobutan-1-one” is a chemical compound with the CAS Number: 1780699-20-8 . It has a molecular weight of 116.14 . It is in liquid form .
Molecular Structure Analysis
The InChI code for “3-(2-Fluoroethyl)cyclobutan-1-one” is1S/C6H9FO/c7-2-1-5-3-6(8)4-5/h5H,1-4H2 . This indicates the molecular structure of the compound, which consists of a cyclobutanone ring with a 2-fluoroethyl group attached. Physical And Chemical Properties Analysis
“3-(2-Fluoroethyl)cyclobutan-1-one” is a liquid at room temperature . It has a molecular weight of 116.14 . More specific physical and chemical properties like melting point, boiling point, and density were not available in the retrieved data.Scientific Research Applications
Photocatalysis Applications
3-(2-Fluoroethyl)cyclobutan-1-one and its derivatives have shown potential in photocatalysis applications. A study highlighted the use of a photocatalyst for [2+2] enone cycloadditions, indicating the efficiency of such processes, especially when using visible light as the sole source of irradiation (Ischay et al., 2008). This suggests that cyclobutane derivatives could have a role in similar photocatalytic reactions.
Molecular Surgery and Structural Transformations
Cyclobutane compounds, including those related to 3-(2-Fluoroethyl)cyclobutan-1-one, have been utilized in molecular surgery for the interconversion of dicyclobutane compounds. Coordination Polymer-Mediated Molecular Surgery has been employed for the precise interconversion of dicyclobutane compounds, showcasing the capacity for cutting/coupling specific bonds, potentially viewed as a type of molecular surgery (Wang et al., 2022).
Photocycloaddition and Crystal Structure Analysis
Photocycloaddition reactions involving cyclobutane compounds have been studied extensively. For instance, photocatalytic [2+2] cycloaddition involving pyridones or isoquinolones and ethenesulfonyl fluoride was achieved, yielding cyclobutane-fused pyridinyl sulfonyl fluorides (Liu et al., 2020). Additionally, the crystal structure of a cyclobutane derivative, 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole, was elucidated, revealing important biological activities in medicinal chemistry (Sarı et al., 2002).
Catalysis and Chemical Transformations
Cyclobutane derivatives have been employed in catalysis for the synthesis of complex molecules. Gold(I)-Catalyzed Intermolecular [2+2] Cycloadditions have been used to create highly substituted cyclobutane derivatives, demonstrating the potential of cyclobutane compounds in complex chemical transformations (Faustino et al., 2012).
Safety And Hazards
The safety information available indicates that “3-(2-Fluoroethyl)cyclobutan-1-one” is associated with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(2-fluoroethyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO/c7-2-1-5-3-6(8)4-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRITDQGPOGJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoroethyl)cyclobutan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

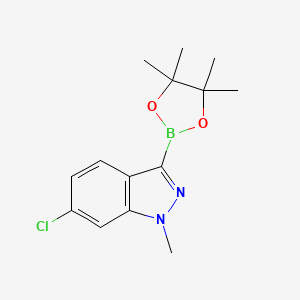
![N-[4-(benzenesulfonamido)phenyl]acetamide](/img/structure/B2469637.png)
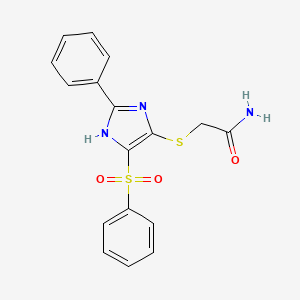
![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2469640.png)
![2-Chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]acetamide](/img/structure/B2469641.png)
![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2469642.png)
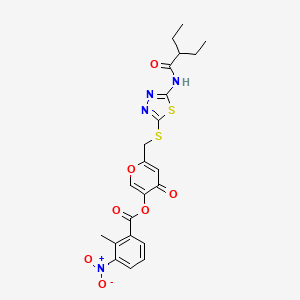
![1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2469646.png)
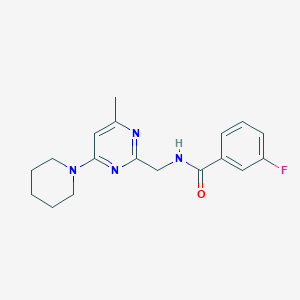
![N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2469649.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2469650.png)
![6-(4-ethylpiperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2469653.png)
